molecular formula C12H19NS B13451264 Ethyl(2-thienylcyclohexyl)amine CAS No. 101589-62-2

Ethyl(2-thienylcyclohexyl)amine

Cat. No.: B13451264
CAS No.: 101589-62-2
M. Wt: 209.35 g/mol
InChI Key: JRYPDBYJPXTVIV-UHFFFAOYSA-N
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Description

Ethyl(2-thienylcyclohexyl)amine is an organic compound that belongs to the class of amines It features a cyclohexyl group attached to an ethyl group and a thienyl group, which is a sulfur-containing five-membered aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2-thienylcyclohexyl)amine typically involves the nucleophilic substitution of a haloalkane with ammonia or an amine. One common method is the reaction of 2-thienylcyclohexyl bromide with ethylamine under basic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-thienylcyclohexyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted amine derivatives .

Scientific Research Applications

Ethyl(2-thienylcyclohexyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine receptors and their biological functions.

    Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl(2-thienylcyclohexyl)amine involves its interaction with specific molecular targets, such as amine receptors. The compound can bind to these receptors and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with a cyclohexyl group.

    Thiophene: A sulfur-containing aromatic compound similar to the thienyl group.

    Ethylamine: A basic amine with an ethyl group.

Uniqueness

Ethyl(2-thienylcyclohexyl)amine is unique due to its combination of a cyclohexyl group, an ethyl group, and a thienyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler amines or thiophene derivatives .

Properties

CAS No.

101589-62-2

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

N-ethyl-1-thiophen-2-ylcyclohexan-1-amine

InChI

InChI=1S/C12H19NS/c1-2-13-12(8-4-3-5-9-12)11-7-6-10-14-11/h6-7,10,13H,2-5,8-9H2,1H3

InChI Key

JRYPDBYJPXTVIV-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1)C2=CC=CS2

Origin of Product

United States

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